tert-Butyl 2-phenylpiperazine-1-carboxylate
Description
Chemical Structure and Properties
tert-Butyl 2-phenylpiperazine-1-carboxylate (CAS: 886766-60-5) is a piperazine derivative with the molecular formula C₁₅H₂₂N₂O₂. The compound features a piperazine ring substituted at the 2-position with a phenyl group and a tert-butoxycarbonyl (Boc) protecting group at the 1-position . This Boc group enhances the compound’s stability during synthetic processes, making it a valuable intermediate in medicinal chemistry. The compound is typically synthesized via nucleophilic substitution or coupling reactions involving 1-Boc-piperazine and appropriate aryl halides or aldehydes under controlled conditions .
Properties
IUPAC Name |
tert-butyl 2-phenylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOURBIBCQYVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587588 | |
| Record name | tert-Butyl 2-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859518-32-4 | |
| Record name | tert-Butyl 2-phenylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc Protection of Piperazine Nitrogen
The tert-butyl carbamate (Boc) protecting group is introduced to selectively protect the piperazine nitrogen, facilitating subsequent selective functionalization.
- Reagents: Boc anhydride (Boc2O) is reacted with piperazine or substituted piperazine derivatives.
- Solvent: Dichloromethane (CH2Cl2) under anhydrous conditions.
- Base: Triethylamine (NEt3) is used to neutralize the acid generated.
- Temperature: Reaction is typically performed at 0°C to room temperature.
- Duration: Stirring for 18 hours to ensure complete protection.
- Workup: The mixture is washed with aqueous ammonium chloride, sodium bicarbonate, and brine, followed by drying and concentration.
This method yields tert-butyl (2-bromoethyl)carbamate intermediates or Boc-protected piperazine derivatives with high purity and yield, as confirmed by NMR and elemental analysis.
Reduction of Nitro or Other Functional Groups
In some synthetic routes, nitro-substituted intermediates are reduced to the corresponding amines, which then undergo Boc protection or further coupling.
- Reduction Methods: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere (10 bar) for 14–17 hours.
- Alternative Reducing Agents: Sodium dithionite, thiourea dioxide, or sodium hydroxymethanesulfinate in basic media can be used.
- Outcome: Conversion of nitro groups to amino groups, facilitating further functionalization.
This step is crucial for preparing aminophenylpiperazine intermediates that can be Boc-protected or coupled to form the target compound.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
tert-Butyl 2-phenylpiperazine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds, particularly those containing piperazine moieties. Its unique structural features allow for diverse reactivity patterns, making it valuable in organic synthesis.
Biology
This compound has been investigated for its role as an enzyme inhibitor and receptor ligand. Notably, it has shown potential as a GPR119 agonist, which is crucial for glucose homeostasis and insulin secretion. This suggests its utility in managing conditions such as type 2 diabetes mellitus .
Medicine
In pharmacological studies, this compound has been explored for its effects on neurotransmitter systems, indicating potential applications in treating mood disorders. It may influence neurotransmitter release, thereby affecting mood and cognitive functions .
Industry
The compound is utilized in the production of specialty chemicals and materials. Its versatility allows it to be employed in various industrial applications, including the development of new materials with specific properties.
Research indicates that this compound exhibits notable biological activity:
- GPR119 Agonism: Enhances insulin secretion and may regulate appetite.
- Neurotransmitter Modulation: Potential psychoactive properties linked to neurotransmitter systems.
- Antimicrobial Properties: Some derivatives show moderate antibacterial and antifungal activities against various microorganisms .
Case Studies
Several studies have documented the effects and applications of this compound:
-
Type 2 Diabetes Management:
- A study demonstrated that this compound enhances insulin secretion in response to glucose stimulation, highlighting its potential for managing diabetes .
- Neuropharmacology:
- In Vitro Studies:
Mechanism of Action
The mechanism of action of tert-Butyl 2-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Physicochemical Characteristics
- Purity : Commercial samples are available at 98% purity .
- Applications : Primarily used in drug discovery for its modular structure, enabling derivatization at the phenyl or piperazine positions to optimize pharmacokinetic or pharmacodynamic properties.
Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of tert-Butyl 2-phenylpiperazine-1-carboxylate with structurally analogous compounds:
Key Findings from Comparative Studies
Substituent Position and Activity: The 2-phenyl substitution in this compound confers superior receptor interaction compared to 4-substituted analogs (e.g., tert-Butyl 4-benzyl derivatives), likely due to spatial alignment with binding pockets . Halogenated derivatives (e.g., 2-chlorophenyl or 4-bromo-2-methylphenyl) show enhanced metabolic stability and target affinity compared to non-halogenated counterparts .
Stereochemical Influence :
- Enantiomers like (R)-tert-Butyl 2-benzylpiperazine-1-carboxylate exhibit moderate activity, whereas stereoisomers with bulky groups (e.g., (3R,5R)-dimethyl) display reduced bioactivity due to steric effects .
Biological Activity Trends: Antimicrobial Activity: this compound shows broad-spectrum antimicrobial properties, while methyl-substituted derivatives (e.g., tert-Butyl 4-benzyl-2-methyl) lack this trait .
Synthetic Utility :
- The Boc group in these compounds facilitates selective deprotection during multi-step syntheses, enabling modular derivatization for structure-activity relationship (SAR) studies .
Biological Activity
tert-Butyl 2-phenylpiperazine-1-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological contexts. This article reviews the significant findings related to its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : Approximately 262.35 g/mol
- Structure : The compound features a piperazine ring, which is a common motif in many psychoactive and pharmacologically active compounds.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly as a potential pharmacological agent targeting G-protein coupled receptors (GPCRs). Notably:
- GPR119 Agonism : The compound has been identified as an agonist for GPR119, a receptor involved in glucose homeostasis and insulin secretion, suggesting its potential utility in managing type 2 diabetes mellitus (T2DM) .
- Neurotransmitter Modulation : The piperazine moiety may influence neurotransmitter systems, indicating possible psychoactive properties .
- Antimicrobial Properties : Some derivatives of this compound have shown moderate antibacterial and antifungal activities against various microorganisms .
The mechanism of action for this compound primarily involves its interaction with specific molecular targets and pathways:
- Binding to GPCRs : The compound binds to GPR119, enhancing insulin secretion and potentially regulating appetite.
- Influence on Neurotransmitter Systems : It may modulate neurotransmitter release, affecting mood and cognitive functions .
In Vitro Studies
In vitro assays have demonstrated that modifications to the piperazine ring or phenyl substituents can significantly alter the pharmacological profile of the compound. For instance:
- Binding Affinity Studies : Interaction studies revealed that this compound has a high binding affinity to GPR119, which is crucial for its metabolic effects .
Case Studies
Several studies have reported on the biological effects of this compound:
- Type 2 Diabetes Management : In a study focusing on glucose metabolism, this compound was shown to enhance insulin secretion in response to glucose stimulation .
- Neuropharmacology : Research has indicated potential applications in treating mood disorders due to its effects on neurotransmitter systems .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : Initial synthesis involves the formation of the piperazine core.
- Carboxylation : The introduction of the carboxylic acid moiety is achieved through standard organic reactions.
- Purification : High-purity compounds are obtained through recrystallization or chromatography techniques.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine | Contains amino group | Potential anticancer properties |
| Tert-butyl 2-methylpiperazine | Lacks phenyl group | Reduced reactivity and biological activity |
Q & A
Q. What are common synthetic routes for tert-Butyl 2-phenylpiperazine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution. For example, reacting tert-butyl piperazine-1-carboxylate with a halogenated aryl precursor (e.g., 2-chlorophenyl derivatives) in polar aprotic solvents like 1,4-dioxane at elevated temperatures (110°C) with potassium carbonate as a base. Yields up to 88.7% are achievable under optimized conditions . Alternative methods involve coupling reactions using Boc-protected intermediates under acidic or basic hydrolysis, as seen in related piperazine derivatives .
| Reaction Component | Details |
|---|---|
| Reagents | 5-bromo-2-chloropyrimidine, K₂CO₃ |
| Solvent | 1,4-dioxane |
| Temperature | 110°C |
| Yield | 88.7% |
Q. What spectroscopic techniques are used for structural characterization?
- NMR : H and C NMR (e.g., δ 1.46 ppm for tert-butyl protons, δ 157.11 ppm for carbonyl carbons) confirm Boc-group integrity and substitution patterns .
- Mass Spectrometry (MS) : ESI-MS data (e.g., m/z 341.1972 [M+H]) validate molecular weight and fragmentation pathways .
- X-ray Diffraction : Single-crystal studies (e.g., space group P21/n, unit cell parameters) provide absolute configuration and intermolecular interactions .
Q. What safety protocols should be followed during handling?
The compound is classified under GHS Category 4 (oral toxicity, H302). Use PPE (gloves, lab coat), work in a fume hood, and avoid inhalation/ingestion. Store in a dark, inert atmosphere at room temperature .
Advanced Research Questions
Q. How can crystallographic data resolve molecular conformation and supramolecular packing?
Single-crystal X-ray diffraction (SC-XRD) reveals torsional angles (e.g., N–C–C–N dihedral angles) and hydrogen-bonding networks. For example, tert-butyl derivatives exhibit C–H···O interactions between carbonyl oxygen and adjacent CH groups, forming 2D sheets. SHELX software is critical for refinement, employing parameters like (e.g., 0.050) and (e.g., 0.141) to validate models .
Q. How do reaction conditions influence yield and purity in multi-step syntheses?
Contradictions in yields arise from:
- Solvent Choice : Polar solvents (e.g., THF) favor SN2 mechanisms, while DMF may stabilize intermediates.
- Temperature : Higher temperatures (110°C) accelerate aryl coupling but risk Boc-group decomposition .
- Workup Methods : Acidic hydrolysis (e.g., 1M HCl in EtOAc) improves purity but reduces yield compared to neutral conditions .
Q. What role does this compound play in drug discovery?
The compound serves as a precursor for peptidomimetics and kinase inhibitors. Modifications at the piperazine ring (e.g., introducing aminoethyl or diazoacetyl groups) enable targeted interactions with biological macromolecules. For example, derivatives have shown activity in structure-activity relationship (SAR) studies for antimicrobial agents .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
